



# Unveiling the Secrets of a Crucial Enzyme: Methods to Assess Topoisomerase II

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[City, State] – [Date] – In the intricate world of cellular mechanics, Topoisomerase II (Topo II) stands out as a critical enzyme, orchestrating the complex topological changes of DNA required for essential processes like replication, transcription, and chromosome segregation. Its pivotal role also makes it a prime target for anticancer therapies. For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of this enzyme and developing novel therapeutics, a comprehensive understanding of the methodologies to assess its activity is paramount. This document provides detailed application notes and protocols for the key assays used to evaluate Topoisomerase II function.

## **Introduction to Topoisomerase II Assessment**

Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[1] [2][3] This ATP-dependent mechanism is the basis for the various assays designed to measure its activity and the effect of potential inhibitors.[2][4][5] These inhibitors fall into two main categories: poisons, which stabilize the transient DNA-enzyme complex, leading to DNA damage, and catalytic inhibitors, which prevent the enzyme from carrying out its function.[2][3] [6]

This guide details the principles and protocols for four fundamental in vitro assays: the DNA Relaxation Assay, the DNA Decatenation Assay, the DNA Cleavage Assay, and the ATPase Assay.



## **DNA Relaxation Assay**

Application Note:

The Topoisomerase II relaxation assay is a fundamental method to assess the enzyme's catalytic activity.[7][8] It utilizes supercoiled plasmid DNA as a substrate. In the presence of ATP and Magnesium, Topo II relaxes the supercoiled DNA by introducing transient double-strand breaks.[2][5][7] The resulting topoisomers (relaxed and intermediate forms) can be separated from the supercoiled substrate by agarose gel electrophoresis due to their different migration rates.[7][8] This assay is invaluable for determining the enzymatic activity of purified Topo II or crude cell extracts and for screening potential catalytic inhibitors.[7][8]

**Experimental Workflow:** 



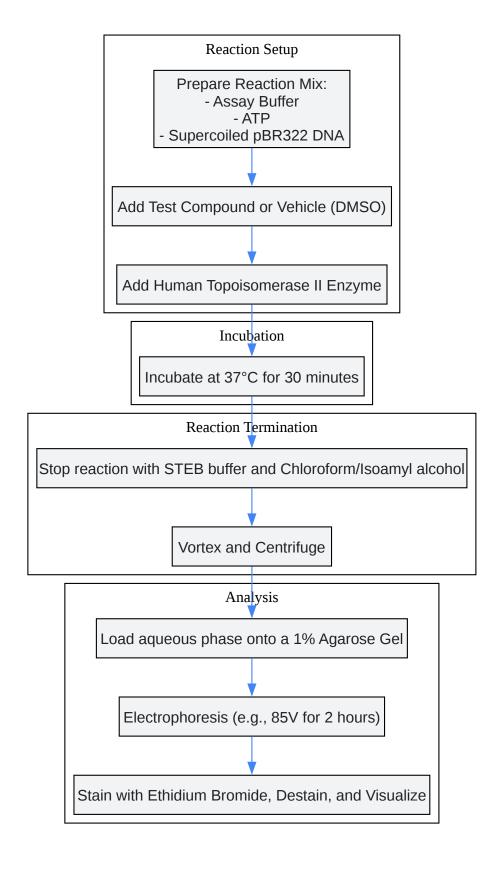


Figure 1. Workflow of the Topoisomerase II DNA Relaxation Assay.



Protocol: Human Topoisomerase II Relaxation Assay[7]

#### Materials:

- Human Topoisomerase II Enzyme
- 10x Human Topo II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl<sub>2</sub>, 50 mM DTT, 1 mg/ml albumin)
- Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% v/v glycerol, 0.5 mg/ml albumin)
- 30X ATP Solution (30 mM)
- Supercoiled pBR322 Plasmid DNA (1 μg/μL)
- STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
- Chloroform/Isoamyl alcohol (24:1 v/v)
- 1.5 ml microcentrifuge tubes
- Agarose
- Ethidium Bromide
- Deionized water

- On ice, prepare a master mix for the number of assays. For each 30 μL reaction, mix:
  - 3 μL of 10x Assay Buffer
  - 1 μL of 30X ATP
  - 0.5 μL of supercoiled pBR322 DNA



- 22.2 μL of deionized water
- Aliquot 26.7 μL of the master mix into each 1.5 ml tube.
- Add 0.3 μL of the test compound (dissolved in a suitable solvent like DMSO) or solvent control to the respective tubes.
- Add 3 μL of dilution buffer to the negative control tube (no enzyme).
- Dilute the Topoisomerase II enzyme in dilution buffer to the desired concentration and add 3
  µL to the remaining tubes.
- Mix gently and incubate at 37°C for 30 minutes.
- Stop the reaction by adding 30 μL of STEB and 30 μL of chloroform/isoamyl alcohol.
- Vortex briefly and centrifuge for 2 minutes.
- Carefully load 20 μL of the upper aqueous (blue) phase onto a 1% agarose gel.
- Run the gel at approximately 85V for 2 hours.
- Stain the gel with ethidium bromide (1  $\mu$ g/mL) for 15 minutes, followed by destaining in water for 5-10 minutes.
- Visualize the DNA bands using a UV transilluminator.

#### Data Interpretation:

- No enzyme: A single fast-migrating band of supercoiled DNA.
- Enzyme present: A ladder of slower-migrating bands corresponding to relaxed topoisomers.
- Inhibitor present: A dose-dependent decrease in the formation of relaxed DNA and an increase in the supercoiled DNA band.

## **DNA Decatenation Assay**

**Application Note:** 



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The DNA decatenation assay is highly specific for Topoisomerase II activity, as Topoisomerase I cannot perform this function.[1][9] This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes like Crithidia fasciculata.[4][10] Due to its large size, this network cannot enter an agarose gel.[10] Topoisomerase II, in an ATP-dependent manner, decatenates the network, releasing individual minicircles that can migrate into the gel.[4] This assay is a robust method for quantifying Topo II activity and screening for inhibitors.[4][9]

Experimental Workflow:



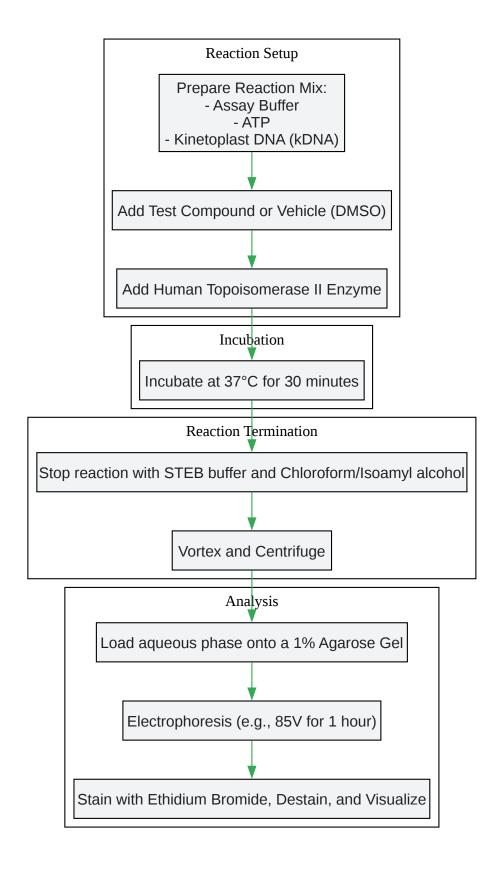


Figure 2. Workflow of the Topoisomerase II DNA Decatenation Assay.



Protocol: Human Topoisomerase II Decatenation Assay[4]

#### Materials:

- Human Topoisomerase II Enzyme
- 10x Human Topo II Assay Buffer (as above)
- Dilution Buffer (as above)
- 30X ATP Solution (30 mM)
- Kinetoplast DNA (kDNA) (100 ng/μL)
- STEB (as above)
- Chloroform/Isoamyl alcohol (24:1 v/v)
- 1.5 ml microcentrifuge tubes
- Agarose
- Ethidium Bromide
- Deionized water

- On ice, prepare a master mix. For each 30 μL reaction, mix:
  - 3 μL of 10x Assay Buffer
  - 1 μL of 30X ATP
  - 2 μL of kDNA
  - 22.2 μL of deionized water
- Aliquot 26.7 μL of the master mix into each 1.5 ml tube.



- Add 0.3 μL of the test compound or solvent control.
- Add 3 μL of dilution buffer to the negative control tube.
- Dilute and add 3 μL of Topoisomerase II enzyme to the other tubes.
- Mix gently and incubate at 37°C for 30 minutes.
- Stop the reaction by adding 30 μL of STEB and 30 μL of chloroform/isoamyl alcohol.
- Vortex briefly and centrifuge for 2 minutes.
- Load 20 μL of the upper aqueous phase onto a 1% agarose gel.
- Run the gel at approximately 85V for 1 hour.
- Stain with ethidium bromide, destain, and visualize.

#### Data Interpretation:

- No enzyme: kDNA remains in the well.
- Enzyme present: Decatenated minicircles appear as distinct bands that have migrated into the gel.
- Inhibitor present: A dose-dependent decrease in the release of minicircles.

## **DNA Cleavage Assay**

#### Application Note:

The DNA cleavage assay is specifically designed to identify Topoisomerase II poisons, which act by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex.[11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[2] The assay typically uses a supercoiled plasmid DNA substrate. After incubation with the enzyme and a potential poison, the reaction is stopped with a strong denaturant like SDS, which traps the cleavage complex.[11][12] Subsequent treatment with a protease



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removes the covalently bound protein, leaving a linearized plasmid that can be distinguished from the supercoiled and relaxed forms on an agarose gel.[11]

Experimental Workflow:



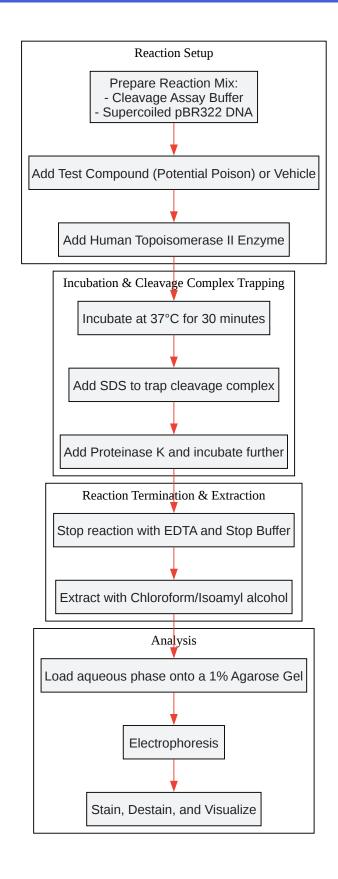


Figure 3. Workflow of the Topoisomerase II DNA Cleavage Assay.



Protocol: Topoisomerase II DNA Cleavage Assay[11]

#### Materials:

- Human Topoisomerase II Enzyme
- Cleavage Assay Buffer (composition may vary, often similar to relaxation buffer but can be without ATP for certain poison classes)
- Supercoiled pBR322 Plasmid DNA
- Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)
- Proteinase K
- EDTA solution (e.g., 0.5 M)
- Stop Buffer (e.g., STEB)
- Chloroform/Isoamyl alcohol (24:1 v/v)
- Agarose
- · Ethidium Bromide

- Set up a 30 μL reaction by incubating the enzyme with 0.5 μg of supercoiled pBR322 DNA in 1x Cleavage Assay Buffer. Include test compounds as required.
- Incubate at 37°C for 30 minutes.
- Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/ml.
- Incubate for an additional 30 minutes at 37°C.
- Stop the reaction by adding 3 μL of 0.5 M EDTA and 30 μL of Stop Buffer.
- Perform a chloroform/isoamyl alcohol extraction.



- Load the aqueous phase onto a 1% agarose gel.
- Run the gel, stain, and visualize.

#### Data Interpretation:

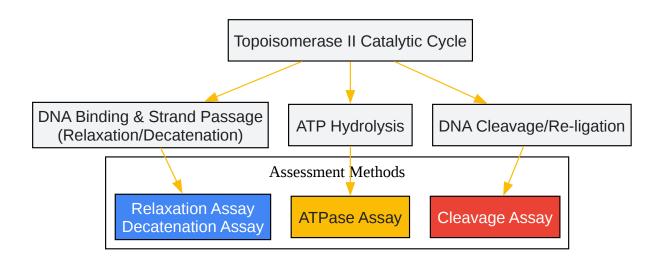
- No poison: Primarily supercoiled and some relaxed DNA.
- Poison present: A dose-dependent increase in the amount of linear DNA, indicating the stabilization of the cleavage complex.

## **ATPase Assay**

#### **Application Note:**

The catalytic cycle of Topoisomerase II is dependent on the hydrolysis of ATP.[2][5][13] The ATPase assay measures this activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14] This is typically a colorimetric assay, where the released phosphate reacts with a dye to produce a colored product that can be measured spectrophotometrically.[13][14] This assay is crucial for identifying inhibitors that target the ATPase domain of Topoisomerase II, a distinct mechanism from that of Topo II poisons.[2][13]

#### Logical Relationship of Assays:





#### Figure 4. Relationship between Topo II functions and assessment assays.

Protocol: Topoisomerase II ATPase Assay[13]

#### Materials:

- Human Topoisomerase II Enzyme
- 10x Assay Buffer (e.g., 200 mM Tris-HCl pH 8, 350 mM NH<sub>4</sub>OAc, 46% glycerol, 10 mM DTT, 0.05% Brij-35, 80 mM MgCl<sub>2</sub>)
- 100x DNA (e.g., 1 mg/ml)
- 100 mM ATP
- Phosphate detection dye (e.g., Malachite Green-based reagent)
- 384-well microplate

- Prepare reaction mixtures in a 384-well plate. A typical 30 μL reaction includes:
  - 18 μL of H<sub>2</sub>O
  - 3 μL of 10x Buffer
  - 3 μL of 10x DNA (diluted from 100x stock)
  - 3 μL of 10x enzyme (diluted in 1x buffer)
  - 3 μL of 2 mM ATP (diluted from 100 mM stock)
- Include negative controls without the enzyme.
- Incubate the reaction mixture at 37°C for 60 minutes.
- Add 45 μL of the phosphate detection dye.



• Read the absorbance at the appropriate wavelength (e.g., 650 nm).

#### Data Interpretation:

- An increase in absorbance correlates with higher ATPase activity.
- Inhibitors targeting the ATPase domain will cause a dose-dependent decrease in absorbance.

## **Quantitative Data Summary**

The following table summarizes representative quantitative data for known Topoisomerase II inhibitors, demonstrating their effects in the various assays described.

Inhibitor	Туре	Target	Relaxatio n IC₅o (μM)	Decatena tion IC50 (μΜ)	Cleavage Stimulati on	ATPase Inhibition IC50 (μΜ)
Etoposide	Poison	Τορο ΙΙα/β	>100	~50-100	Strong	No significant effect
Doxorubici n	Poison	Τορο ΙΙα/β	~10-50	~5-20	Strong	No significant effect
Mitoxantro ne	Poison	Τορο ΙΙα/β	~1-5	~0.5-2	Strong	No significant effect
Novobiocin	Catalytic	ATPase Domain	~10-20	~5-15	None	~1-5
Merbarone	Catalytic	DNA Binding	~20-50	~10-30	None	No significant effect

Note: IC<sub>50</sub> values are approximate and can vary significantly based on assay conditions, enzyme source, and specific protocol.



## Conclusion

The methods detailed in this document provide a robust toolkit for the comprehensive assessment of Topoisomerase II. From determining broad catalytic activity with relaxation and decatenation assays to elucidating specific mechanisms of inhibition with cleavage and ATPase assays, researchers have a variety of powerful techniques at their disposal. The careful selection and execution of these assays are crucial for advancing our understanding of this vital enzyme and for the successful development of new and improved therapeutic agents.

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